molecular formula C20H18N6O3 B11159248 methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate

methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate

Cat. No.: B11159248
M. Wt: 390.4 g/mol
InChI Key: KGVCSBBXRPOCSZ-KRWDZBQOSA-N
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Description

METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound that features an indole ring, a tetrazole ring, and a formamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The process may start with the formation of the indole ring, followed by the introduction of the tetrazole ring and the formamido group. Common reagents and conditions include:

    Indole Formation: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

    Tetrazole Formation: Cycloaddition reactions involving azides and nitriles.

    Formamido Group Introduction: Formylation reactions using formic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The indole and tetrazole rings may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE
  • METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]AMIDO}PROPANOATE
  • METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}PROPANOATE

Uniqueness

The unique combination of the indole, tetrazole, and formamido groups in METHYL 3-(1H-INDOL-3-YL)-2-{[2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C20H18N6O3/c1-29-20(28)17(10-13-11-21-16-8-4-2-6-14(13)16)23-19(27)15-7-3-5-9-18(15)26-12-22-24-25-26/h2-9,11-12,17,21H,10H2,1H3,(H,23,27)/t17-/m0/s1

InChI Key

KGVCSBBXRPOCSZ-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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